molecular formula C36H72NO8P B053960 1,2-Dimyristoyl-sn-glycero-3-phosphocholine CAS No. 18194-24-6

1,2-Dimyristoyl-sn-glycero-3-phosphocholine

Cat. No. B053960
CAS RN: 18194-24-6
M. Wt: 677.9 g/mol
InChI Key: CITHEXJVPOWHKC-UUWRZZSWSA-N
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Description

Synthesis Analysis

DMPC synthesis involves a well-defined route that yields both the targeted phospholipid and its perdeuterated variant, DMPC-d72, which are identical in properties to commercially available DMPC. This synthesis route is crucial for producing DMPC for NMR studies, highlighting its importance in understanding membrane dynamics and structure (Kingsley & Feigenson, 1979). Further advancements have led to high-yield synthesis methods that facilitate the large-scale production and purification of DMPC and its derivatives, employing catalysts like 4-pyrrolidinopyridine and various fatty acid anhydrides (Patel, Morrisett, & Sparrow, 1979).

Molecular Structure Analysis

DMPC's molecular structure has been analyzed through techniques such as polarization modulation infrared reflection absorption spectroscopy (PM IRRAS), providing insights into the lipid bilayers' structural nuances on different surfaces. The molecular orientation and the phase behavior of DMPC bilayers have been a subject of extensive research, revealing the ordered nature of its molecular chains in various phases (Zawisza et al., 2008).

Chemical Reactions and Properties

DMPC's chemical reactions, particularly its interaction and mixing behavior with other phospholipids, have been studied to understand membrane dynamics. The synthesis of monofluorinated DMPC derivatives indicates the potential of DMPC in probing membrane topology without significantly perturbing lipid conformational order or phase transition temperature (Guimond-Tremblay et al., 2012).

Physical Properties Analysis

The physical properties of DMPC, such as phase transition behavior and hydration energy, have been characterized through various experimental methods, including differential scanning calorimetry and neutron reflectometry. These studies reveal the intricate balance between hydration and lipid packing, significantly influencing membrane properties (Vanderkooi, 1991).

Chemical Properties Analysis

The chemical properties of DMPC, especially its phase transition and mixing behavior with other lipids, have been explored to understand the effects of membrane curvature on lipid dynamics. Such studies are crucial for deciphering the fundamental principles governing lipid membranes' structural and functional roles (Brumm et al., 1996).

Scientific Research Applications

  • Lipid Bilayer Dynamics and Mixing Behavior : DMPC influences the mixing behavior of phospholipids in fluid bilayer states, impacting the stability and dynamics of lipid membranes (Shibakami, Inagaki, & Regen, 1997).

  • NMR Studies and Isotope Labeling : The synthesis of perdeuterated DMPC (DMPC-d72) aids in NMR studies by offering insights into lipid behavior and properties (Kingsley & Feigenson, 1979).

  • Bicelle Stability Analysis : DMPC's role in bicelle stability, particularly in magnetic field alignment, is significant. Modifications in DMPC chain length affect the temperature and composition intervals for spontaneous alignment in magnetic fields (Triba, Devaux, & Warschawski, 2006).

  • Capillary Electrophoresis : DMPC, in combination with other lipids, enhances the separation efficiency in capillary electrophoresis, especially in glycan separation (Luo, Archer-Hartmann, & Holland, 2010).

  • Impact of Solvents on Lipid Dynamics : Studying the impact of methanol on DMPC lipid dynamics is crucial, as it influences lipid transfer and flip-flop kinetics, altering the bilayer composition and structure (Nguyen et al., 2019).

  • Molecular Dynamics Simulations : DMPC is extensively used in molecular dynamics simulations to investigate the structure of lipid bilayers, providing insights into membrane properties (Zubrzycki, Xu, Madrid, & Tang, 2000).

  • Gene Delivery Research : Binary lipid mixtures including DMPC are studied for their potential in gene delivery, focusing on their physical properties and interaction with DNA for efficient transfer (Wölk et al., 2015).

  • Magnetic Alignment in Bicellar Disks : DMPC's interaction with cholesterol and other lipids affects the magnetic aligning of bicellar disks, important for understanding lipid membrane dynamics (Liebi et al., 2012).

Biochemical Analysis

Biochemical Properties

1,2-Dimyristoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It has been found to promote the adhesion of nanoparticles to bio-membranes and enhance transport in the brain . The attachment of nanoparticles to bio-membranes could result from similar phospholipid structures of this compound and the membranes .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In vitro experiments found that nanoparticles coated with this compound enter cells more easily .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules. It has been found to enhance the constancy and in vitro antiproliferative effect of carmofur . This suggests that this compound may interact with enzymes or other biomolecules to exert its effects.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been observed that nanoparticles coated with this compound were transported in the brain faster than those without it . This suggests that this compound may have long-term effects on cellular function.

Transport and Distribution

This compound has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting that it may play a role in the transport and distribution of substances within cells and tissues .

properties

IUPAC Name

[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
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InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
Source PubChem
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InChI Key

CITHEXJVPOWHKC-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C36H72NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00860227
Record name 1,2-Dimyristoyl-L-phosphatidylcholine
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Molecular Weight

677.9 g/mol
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Physical Description

White powder; [Aldrich MSDS], Solid
Record name Dimyristoyl lecithin
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CAS RN

18194-24-6
Record name 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
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Record name Dimyristoyl lecithin
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Record name 1,2-Dimyristoyl-L-phosphatidylcholine
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Record name (R)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide
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Record name 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine?

A1: The molecular formula of DMPC is C36H72NO8P, and its molecular weight is 677.93 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize DMPC?

A2: Several spectroscopic techniques are employed for DMPC characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular structure, dynamics, and interactions with other molecules. [, , , , , , , , , , , , ]
  • Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of peptides and proteins interacting with DMPC bilayers. [, , , , ]
  • Fluorescence Spectroscopy: Employs fluorescent probes like PRODAN to study membrane fluidity, polarity, and interactions. [, , , , ]
  • Infrared (IR) Spectroscopy: Offers information on molecular vibrations and conformational changes within the lipid bilayer. [, , , , ]
  • Raman Spectroscopy: Similar to IR, it provides complementary information about molecular vibrations and structural changes. [, ]

Q3: How does the phase transition temperature of DMPC affect its applications?

A3: DMPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) around 23 °C [, ]. This property makes it useful for studying temperature-dependent membrane processes. Below Tm, DMPC forms a tightly packed gel phase, while above Tm, it transitions into a more fluid liquid crystalline phase.

Q4: What factors can influence the stability of DMPC liposomes?

A4: Several factors can affect DMPC liposome stability, including:

  • Temperature: Temperatures above Tm can increase the rate of lipid degradation [].
  • Ionic Strength: High salt concentrations can shield charges on the liposome surface, impacting stability. []
  • Presence of Cholesterol: Cholesterol can increase the stability and rigidity of DMPC liposomes [, , , ].

Q5: Can DMPC be used to create supported lipid bilayers (SLBs) on different surfaces?

A5: Yes, DMPC readily forms SLBs on various surfaces, including silica (SiO2) and gold (Au) [, , , ]. The formation and stability of these SLBs depend on factors like surface charge, ionic strength, and the presence of other molecules.

Q6: How do antimicrobial peptides interact with DMPC bilayers?

A6: Antimicrobial peptides, such as L- and D-phenylseptin, interact with DMPC bilayers and adopt an α-helical structure []. The interaction involves hydrophobic interactions between the peptide and the lipid acyl chains and electrostatic interactions with the phospholipid headgroups.

Q7: How does the presence of cholesterol affect the interaction of molecules with DMPC bilayers?

A7: Cholesterol can significantly impact the interaction of molecules with DMPC bilayers. For example, cholesterol can enhance the partitioning of some drugs into the bilayer [, , ] while reducing the binding of others, like amantadine, to membrane proteins embedded in the bilayer [].

Q8: Can nanoparticles be functionalized with DMPC to enhance their interaction with biological membranes?

A8: Yes, coating nanoparticles with DMPC can enhance their adhesion to biomembranes [, ]. This is attributed to the structural similarity between DMPC and natural phospholipids, promoting fusion with cell membranes.

Q9: How does DMPC interact with proteins incorporated into the lipid bilayer?

A9: DMPC can interact with membrane proteins in several ways. For instance, the presence of a protein can influence the ordering of the surrounding DMPC molecules and vice versa [, , ]. These interactions are crucial for protein function and membrane organization.

Q10: What computational techniques are used to study DMPC?

A10: Molecular dynamics (MD) simulations are commonly used to investigate the behavior of DMPC bilayers [, , , ]. These simulations provide insights into membrane properties, lipid dynamics, and interactions with other molecules at the atomic level.

Q11: How can the release of drugs from DMPC liposomes be controlled?

A11: Various strategies can be employed to control drug release from DMPC liposomes, including:

  • pH-responsive modifications: Introducing pH-sensitive groups to the liposome surface can trigger drug release in specific pH environments, such as the acidic environment of tumor tissues [, ].

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